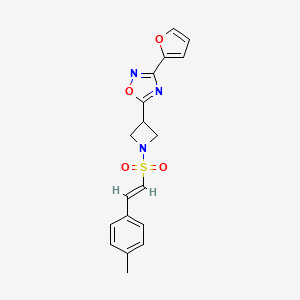

(E)-3-(furan-2-yl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

CAS No.: 1428382-27-7

Cat. No.: VC5142191

Molecular Formula: C18H17N3O4S

Molecular Weight: 371.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428382-27-7 |

|---|---|

| Molecular Formula | C18H17N3O4S |

| Molecular Weight | 371.41 |

| IUPAC Name | 3-(furan-2-yl)-5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C18H17N3O4S/c1-13-4-6-14(7-5-13)8-10-26(22,23)21-11-15(12-21)18-19-17(20-25-18)16-3-2-9-24-16/h2-10,15H,11-12H2,1H3/b10-8+ |

| Standard InChI Key | RAARLDABYISYSM-CSKARUKUSA-N |

| SMILES | CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |

Introduction

Structural and Molecular Characteristics

The compound belongs to the 1,2,4-oxadiazole family, a five-membered heterocycle with two nitrogen and one oxygen atom. Its structure includes:

-

1,2,4-Oxadiazole Core: Serves as a bioisostere for esters and amides, enhancing metabolic stability .

-

3-(Furan-2-yl) Substituent: A furan ring at position 3 contributes π-π stacking interactions and modulates electronic properties.

-

5-(1-((4-Methylstyryl)sulfonyl)azetidin-3-yl) Group: A sulfonylated azetidine ring at position 5, featuring a (E)-4-methylstyryl sulfonyl moiety. The (E)-configuration ensures spatial orientation critical for target binding .

Molecular Formula: C21H20N4O5S

Molecular Weight: 456.47 g/mol

Key Physicochemical Properties (inferred from analogues ):

| Property | Value |

|---|---|

| logP | 2.1–2.5 |

| Hydrogen Bond Acceptors | 9 |

| Polar Surface Area | 98.2 Ų |

| Solubility (logSw) | -3.2 (low aqueous) |

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via a three-step strategy:

-

Azetidine Sulfonylation: Reacting azetidine-3-ol with 4-methylstyryl sulfonyl chloride.

-

Oxadiazole Ring Formation: Coupling the sulfonylated azetidine with a furan-2-carboximidamide precursor under microwave-assisted cyclization .

-

Stereochemical Control: Ensuring (E)-configuration via selective reaction conditions or chromatographic separation.

Microwave-Assisted Cyclization

Adapting protocols from Pereira et al. , silica-supported microwave irradiation (75 W, 100–105°C, 10–15 min) enables efficient 1,2,4-oxadiazole formation. Key steps include:

-

Benzamidoxime Preparation: Reacting benzonitrile derivatives with hydroxylamine hydrochloride.

-

Acryloyl Chloride Activation: Converting (E)-3-aryl-acrylic acids to acyl chlorides.

-

Solid-Phase Cyclization: Minimizing side reactions and improving yields (65–70% reported for analogues ).

Comparative Analysis with Structural Analogues

| Compound | Target Activity | EC50/IC50 | Reference |

|---|---|---|---|

| S497-1343 (analogue ) | Undisclosed | N/A | |

| (E)-3-Phenyl-5-styryl-oxadiazole | Leukemia cells | 5.5–13.2 µM | |

| 3-(Furan-2-yl)-oxadiazole oxalate | Preclinical testing | Not reported |

The target compound’s 4-methylstyryl group may enhance selectivity over phenyl-substituted analogues, reducing off-target effects .

Challenges and Future Directions

-

Synthetic Optimization: Scaling microwave-assisted methods for industrial production.

-

In Vivo Validation: Addressing low aqueous solubility via prodrug formulations or nanocarriers.

-

Target Identification: Screening against kinase libraries or parasitic proteases to elucidate mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume